molecular formula C17H26O2S B8420994 4-(Decylthio)benzoic acid

4-(Decylthio)benzoic acid

Cat. No.: B8420994
M. Wt: 294.5 g/mol
InChI Key: ALNGFXNHCQVYOE-UHFFFAOYSA-N
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Description

4-(Decylthio)benzoic acid is a benzoic acid derivative featuring a decylthio (-S-C₁₀H₂₁) substituent at the para position of the aromatic ring. This structural motif combines the carboxylic acid group’s reactivity with the lipophilic decylthio chain, which may enhance membrane permeability and influence biological activity.

Properties

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

4-decylsulfanylbenzoic acid

InChI

InChI=1S/C17H26O2S/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

ALNGFXNHCQVYOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(Decylthio)benzoic acid -S-C₁₀H₂₁ C₁₇H₂₆O₂S 294.45 Not reported High lipophilicity due to long alkyl chain; potential for thioether-mediated interactions.
4-(Decyloxy)benzoic acid -O-C₁₀H₂₁ C₁₇H₂₆O₃ 278.38 Not reported Ether linkage increases polarity compared to thioether; lower lipophilicity.
4-(3-Chloroanilino)benzoic acid -NH-C₆H₄-3-Cl C₁₃H₁₀ClNO₂ 247.67 Polymorphic Chlorine and amine groups enhance electronic effects; forms acid dimer hydrogen bonds.
4-Hydroxybenzoic acid -OH C₇H₆O₃ 138.12 213–215 High solubility in polar solvents; foundational for parabens and pharmaceuticals.
4-(4-n-Pentylphenyl)benzoic acid -C₆H₄-C₅H₁₁ C₁₈H₂₀O₂ 268.35 268 (polymorph) Biphenyl structure increases rigidity; used in liquid crystal research.

Key Observations :

  • Lipophilicity : The decylthio group in this compound likely confers higher lipophilicity than 4-(Decyloxy)benzoic acid due to sulfur’s lower electronegativity compared to oxygen.
  • Hydrogen Bonding : Unlike 4-Hydroxybenzoic acid, which forms strong O–H···O hydrogen bonds, this compound may rely on weaker S–H or C–H interactions, affecting crystal packing.
  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl in 4-(3-Chloroanilino)benzoic acid) alter acidity and reactivity compared to electron-donating thioether groups.

Comparison :

  • The Buchwald-Hartwig method (used for 4-(3-Chloroanilino)benzoic acid) is versatile for C–N bond formation, whereas thioether-linked compounds like this compound may require milder conditions to avoid sulfur oxidation.
  • Ether derivatives (e.g., 4-(Decyloxy)benzoic acid) are typically synthesized via SN2 reactions, which are less applicable to thioethers due to sulfur’s larger atomic size.

Key Insights :

  • The decylthio group’s lipophilicity may enhance membrane penetration, analogous to the antifungal activity observed in 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine.
  • 4-(3-Chloroanilino)benzoic acid’s enzyme inhibition highlights the importance of electronic effects (Cl, NH) in drug design, a contrast to thioethers’ non-polar interactions.
Crystallographic and Stability Data
Compound Crystal System Space Group Hydrogen Bonding Stability Notes
4-(3-Chloroanilino)benzoic acid Monoclinic P21/c O–H···O acid dimers (2.62 Å) Stable under ambient conditions.
4-Hydroxybenzoic acid Orthorhombic Pca21 O–H···O chains (2.68 Å) Hygroscopic; prone to sublimation.
This compound Not reported Likely weak S···H or van der Waals Susceptible to oxidation (S–C bond).

Comparison :

  • Acid dimer formation is common in benzoic acids (e.g., 4-(3-Chloroanilino)benzoic acid), but steric hindrance from the decylthio group in this compound may disrupt such packing.

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